molecular formula C17H17NO2 B8634898 4-Hydroxy-3,3-dimethyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one CAS No. 64826-56-8

4-Hydroxy-3,3-dimethyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8634898
CAS RN: 64826-56-8
M. Wt: 267.32 g/mol
InChI Key: JBHCUQXYCZNECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04048177

Procedure details

A solution of 2-amino-3,4-dihydro-3,3-dimethyl-4-phenylquinolin-4-ol (5.32 g., 0.02 mole) in methanol (40 ml.) and 2N aqueous sodium hydroxide (20 ml. ) was heated under reflux for 6 hours. The mixture was poured onto water, extracted with chloroform and the combined extracts washed and dried (MgSO4). After removal of the solvent the residue was crystallised from toluene to give the title compound (4.73g., m.p. 185° - 187° C). [Found: C, 76.25, H, 6.6, N, 5.3% C17H17NO2 requires, 76.4, H, 6.4, N, 5.25%].
Name
2-amino-3,4-dihydro-3,3-dimethyl-4-phenylquinolin-4-ol
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[C:11]([CH3:13])([CH3:12])[C:10]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([OH:14])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.C[OH:22]>[OH-].[Na+]>[OH:14][C:10]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:3][C:2](=[O:22])[C:11]1([CH3:13])[CH3:12] |f:2.3|

Inputs

Step One
Name
2-amino-3,4-dihydro-3,3-dimethyl-4-phenylquinolin-4-ol
Quantity
5.32 g
Type
reactant
Smiles
NC1=NC2=CC=CC=C2C(C1(C)C)(O)C1=CC=CC=C1
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
The mixture was poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
the combined extracts washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent the residue
CUSTOM
Type
CUSTOM
Details
was crystallised from toluene

Outcomes

Product
Name
Type
product
Smiles
OC1(C(C(NC2=CC=CC=C12)=O)(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.